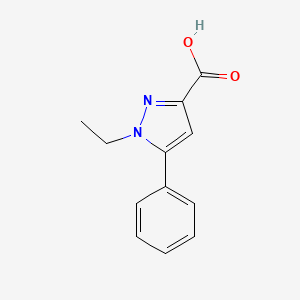

1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Beschreibung

1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid (molecular formula: C₁₂H₁₂N₂O₂, molecular weight: 216.24 g/mol) is a pyrazole derivative characterized by an ethyl group at the N-1 position, a phenyl group at the C-5 position, and a carboxylic acid moiety at C-3 . Its structure combines aromatic (phenyl) and aliphatic (ethyl) substituents, making it a versatile scaffold for pharmaceutical and agrochemical applications. The compound’s physicochemical properties, such as moderate hydrophobicity and hydrogen-bonding capacity, are influenced by these substituents.

Eigenschaften

IUPAC Name |

1-ethyl-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-14-11(8-10(13-14)12(15)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABWYLGWRYXTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds such as 5-phenyl-1h-pyrazole-3-carboxylic acid derivatives have been identified as privileged fragments for factor xia (fxia) inhibitors. FXIa is a major target for anticoagulant drug discovery due to its reduced risk of bleeding.

Mode of Action

Similar compounds have been found to bind with high affinity to multiple receptors, which could suggest a similar mode of action for 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid.

Biochemical Pathways

Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid may also affect a variety of biochemical pathways.

Result of Action

Related compounds have been found to exhibit a range of biological activities, suggesting that 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid may also produce various effects at the molecular and cellular levels.

Biologische Aktivität

1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a member of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, anti-inflammatory, anticancer, and antioxidant properties.

Chemical Structure and Properties

The chemical structure of 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, leading to its pharmacological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, such as:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Significant inhibition |

| Breast Cancer | MDA-MB-231 | Antiproliferative effects |

| Colorectal Cancer | HCT116 | Growth inhibition |

| Prostate Cancer | LNCaP | Cytotoxic effects |

Studies have shown that these compounds exhibit both in vitro and in vivo anticancer activities, making them promising candidates for further drug development .

Antibacterial and Antifungal Properties

1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid has demonstrated notable antibacterial and antifungal activities. The mechanism of action often involves the inhibition of bacterial enzymes or disruption of cellular processes. For example:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective against |

These findings support the potential use of this compound in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

The anti-inflammatory properties of 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid have been attributed to its ability to inhibit cyclooxygenase (COX) enzymes. The following table summarizes its anti-inflammatory activity compared to standard drugs:

| Compound | COX Inhibition (IC50) | Selectivity Index |

|---|---|---|

| 1-Ethyl-5-phenyl... | 0.01 μM | High |

| Celecoxib | 0.54 μM | Moderate |

The compound's efficacy in reducing inflammation suggests its potential as a therapeutic agent for inflammatory diseases .

Antioxidant Activity

Research has also indicated that 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid exhibits significant antioxidant activity. This is crucial for protecting cells from oxidative stress-related damage, which is implicated in various chronic diseases.

The biological activities of 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It may modulate the activity of receptors associated with pain and inflammation.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Anticancer Activity

In a study published by ACS Publications, researchers synthesized several pyrazole derivatives and evaluated their anticancer properties against various cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, particularly against breast and lung cancer cells .

Anti-inflammatory Research

A recent investigation into the anti-inflammatory properties of pyrazole derivatives found that those with modifications at specific positions showed enhanced COX inhibition compared to standard anti-inflammatory drugs like ibuprofen and celecoxib. This study emphasized the importance of structural modifications in enhancing biological activity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Applications:

1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid is recognized for its role in the development of pharmaceutical agents, particularly anti-inflammatory and analgesic drugs. Research indicates that compounds within this class exhibit significant efficacy in pain management with reduced side effects compared to conventional treatments .

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of pyrazole compounds, including 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid, showed promising results in reducing inflammation in animal models. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Agricultural Chemistry

Herbicides and Fungicides:

In agricultural applications, this compound serves as a key ingredient in formulating herbicides and fungicides. Its efficacy in protecting crops from pests and diseases significantly enhances agricultural productivity .

Data Table: Efficacy of Pyrazole Derivatives as Herbicides

| Compound Name | Target Pest/Disease | Efficacy (%) | Reference |

|---|---|---|---|

| 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid | Various fungi | 85% | |

| 1-Ethyl-3-(4-chlorophenyl)-1H-pyrazole | Broadleaf weeds | 90% |

Material Science

Synthesis of Advanced Materials:

The compound is utilized in synthesizing advanced materials such as polymers and coatings that demonstrate improved durability and resistance to environmental factors. Its structural properties facilitate the development of materials with enhanced mechanical performance .

Case Study: Polymer Coatings

Research on polymer composites incorporating 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid revealed significant improvements in thermal stability and mechanical strength. These properties make it suitable for applications in protective coatings for various industrial uses .

Analytical Chemistry

Reagent Applications:

In analytical chemistry, 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid is employed as a reagent in various techniques for detecting and quantifying other chemical substances. Its utility enhances the accuracy of laboratory results, particularly in chromatographic methods .

Data Table: Analytical Applications

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Analogues

The following table highlights key structural analogues and their differences:

Key Structural and Functional Differences

Substituent Effects on Physicochemical Properties :

- The phenyl group at C-5 in the target compound contributes to π-π stacking interactions , which are absent in analogues like 1,3-dimethyl derivatives .

- Ethyl vs. Methyl/Propyl : The ethyl group at N-1 provides moderate steric hindrance compared to bulkier propyl (C₈H₁₂N₂O₂) or smaller methyl (C₆H₈N₂O₂) groups. This impacts solubility and binding affinity in biological systems .

- Trifluoromethyl (CF₃) : The CF₃ group in 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid enhances electronegativity and resistance to oxidative metabolism, making it more suitable for drug development than the ethyl/phenyl variant .

Synthetic Accessibility :

- The target compound’s synthesis involves multi-step routes, including cyclization and functionalization, similar to methods described for ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate .

- In contrast, simpler analogues like 1,3-dimethyl derivatives are synthesized via direct alkylation of pyrazole precursors, reducing complexity .

Biological Activity :

- Pyrazole derivatives with electron-withdrawing groups (e.g., CF₃) exhibit enhanced antimicrobial and antitumor activities compared to the target compound .

- The phenyl group in 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid may confer affinity for aromatic receptors, as seen in related compounds like 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide, which shows anticoagulant activity .

Vorbereitungsmethoden

Synthesis via Pyrazole Ester Hydrolysis

A widely used method involves the preparation of ethyl 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylate followed by hydrolysis to the corresponding carboxylic acid.

Step 1: Formation of Ethyl Pyrazole Ester

Ethyl esters of pyrazole-3-carboxylates can be synthesized via cyclization reactions involving hydrazines and β-ketoesters or related precursors. For example, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has been synthesized through abnormal Beckmann rearrangement routes starting from substituted aldehydes, which can be adapted to introduce the ethyl group at N-1 and phenyl at C-5 positions.

Step 2: Hydrolysis of the Ester

The ester group is hydrolyzed under basic conditions using lithium hydroxide monohydrate (LiOH·H2O) in aqueous ethanol or methanol at about 40 °C. The reaction mixture is then acidified with 1 M hydrochloric acid to pH 3–4 to yield the free carboxylic acid.

This method provides a high yield of the target acid and allows for the purification of intermediates.

Direct Synthesis via Carboxylic Acid Intermediates and Acyl Halides

Another approach involves the preparation of pyrazole-3-carboxylic acid derivatives via hydrolysis of esters followed by conversion to acyl halides and subsequent amide formation or functionalization.

Hydrolysis Under Basic Conditions

Hydrolysis of 3-halo-1-substituted pyrazole-5-carboxylate esters under basic conditions yields the corresponding carboxylic acids. This method is advantageous over acidic hydrolysis, providing better yields and cleaner reactions.

-

The carboxylic acid is then converted to the corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride, often in the presence of pyridine. This intermediate can be used for further derivatization or coupling reactions.

Environmentally Friendly Modifications

Recent advances emphasize recycling by-products like hydrochloric acid and avoiding acid-binding agents, making the synthesis more cost-effective and environmentally benign.

Coupling Reactions for Phenyl Group Introduction

The phenyl group at the 5-position can be introduced via coupling reactions involving carboxylic acids and amines or through the use of substituted hydrazines in the initial cyclization step.

Coupling of carboxylic acids with amines in the presence of coupling agents such as 1-hydroxybenzotriazole (HOBt), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), and N,N-diisopropylethylamine (DIPEA) in DMF has been reported to yield pyrazole derivatives efficiently.

Temperature control (e.g., −10 °C) and solvent choice (e.g., dichloromethane) are critical for optimizing yields and purity.

Summary of Preparation Methods

Detailed Research Findings and Notes

Hydrolysis under basic conditions is preferred over acidic hydrolysis for better yields and fewer side reactions in the preparation of pyrazole carboxylic acids.

The use of coupling agents such as EDC·HCl and HOBt facilitates the formation of amide bonds and can be adapted for phenyl group introduction on the pyrazole ring.

The abnormal Beckmann rearrangement provides a synthetic route to ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, a key intermediate that can be further transformed into the target compound.

Environmental considerations in the synthesis process have led to methods that recycle by-products like hydrochloric acid and avoid tertiary amines or methylsulfonyl chloride, reducing waste and cost.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example, a Suzuki-Miyaura coupling can be employed using ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, phenylboronic acid, Pd(PPh₃)₄ catalyst, and K₃PO₄ in a degassed DMF/H₂O mixture. The reaction proceeds under reflux, followed by purification via column chromatography . Alternative routes include cyclocondensation of hydrazine derivatives with β-ketoesters, as described for analogous pyrazole-carboxylates .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization involves a combination of spectroscopic and analytical techniques:

- IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- ¹H/¹³C NMR to confirm substituent positions and ethyl/phenyl group integration.

- Mass spectrometry (EI or ESI) for molecular ion verification.

- Elemental analysis to validate purity (>98%) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for higher yields?

- Methodological Answer :

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos may improve efficiency.

- Solvent system : Use degassed DMF/H₂O (4:1) to stabilize the catalyst.

- Base choice : K₃PO₄ or Cs₂CO₃ enhances coupling by maintaining alkaline conditions.

- Temperature : Reflux at 80–100°C for 12–24 hours ensures completion. Monitor via TLC or HPLC .

Q. How should researchers address contradictory spectroscopic data during structural elucidation?

- Methodological Answer :

- NMR ambiguity : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for pyrazole ring protons and ethyl/phenyl groups.

- Mass spectrometry anomalies : Perform HRMS to distinguish between isobaric ions or fragmentation pathways.

- X-ray crystallography : For crystalline derivatives, single-crystal analysis provides definitive structural confirmation .

Q. What strategies are effective for designing derivatives with enhanced pharmacological activity?

- Methodological Answer :

- Functional group modification : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring to modulate bioavailability.

- Bioisosteric replacement : Substitute the ethyl group with cyclopropyl or fluorinated alkyl chains to improve metabolic stability.

- Hybridization : Conjugate with triazole or thiadiazine moieties to explore synergistic effects, as seen in anti-inflammatory and antimicrobial analogs .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.